molecular formula C20H21FN2O3S B2448217 7-(diethylamino)-6-fluoro-1-methyl-3-(phenylsulfonyl)quinolin-4(1H)-one CAS No. 892757-56-1

7-(diethylamino)-6-fluoro-1-methyl-3-(phenylsulfonyl)quinolin-4(1H)-one

Cat. No. B2448217
CAS RN: 892757-56-1
M. Wt: 388.46
InChI Key: DLTLQTKCSCVSMG-UHFFFAOYSA-N
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Description

The compound “7-(diethylamino)-6-fluoro-1-methyl-3-(phenylsulfonyl)quinolin-4(1H)-one” is a quinoline derivative. Quinolines are a class of organic compounds with a heterocyclic aromatic ring structure, which consists of a benzene ring fused to a pyridine ring . They are widely used in medicinal chemistry due to their diverse biological activities.


Chemical Reactions Analysis

Quinolines can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions for this compound would depend on the conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of quinolines can be influenced by their structure. For example, quinolines are generally slightly soluble in water but readily soluble in most organic solvents .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Enantiomers

    The enantiomers of a related fluoro-quinolinone compound were synthesized, contributing to heart failure treatment research (Morita et al., 1994).

  • Crystal Structure and Biological Prediction

    The potential antimicrobial and antiviral properties of a similar quinolinone compound were studied, with its molecular and crystal structures defined and described (Vaksler et al., 2023).

  • Hirshfeld Surface Analysis

    Research on a new benzylsulfanyl-quinazolin-4-one derivative included synthesis, crystal structure analysis, and Hirshfeld surface analysis, aiming at antibacterial applications (Geesi, 2020).

Biological and Medicinal Applications

  • Antibacterial Activity

    A fluorinated quinoline-3-carboxylic acid derivative showed high broad-spectrum antibacterial activities against both gram-positive and gram-negative bacteria (Stefancich et al., 1985).

  • Serotonin Receptor Ligands

    Piperazinyl derivatives of arylsulfonyl quinolinones were identified as having high binding affinities for the 5-HT(6) serotonin receptor, which could have implications in neurological research (Park et al., 2011).

  • Anticancer Activity

    Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives were synthesized and evaluated for anticancer activity against various carcinoma cell lines, showing potential as novel anticancer agents (Bhatt et al., 2015).

  • Tyrosine Kinase Inhibitors

    A series of quinoline derivatives were synthesized and found to be potent against c-Met and VEGFR2 tyrosine kinases, showing efficacy in vivo in human tumor xenograft models (Mannion et al., 2009).

  • Cytotoxicity Analysis for Cancer Therapy

    A QSCR analysis of fluoroquinolone analogues focused on their cytotoxic effects on cancer cell lines, aiding in the design of anti-cancer drugs (Joon et al., 2021).

Mechanism of Action

The mechanism of action of quinoline derivatives can vary widely depending on their structure and the target they interact with. Some quinoline derivatives have been found to have anti-influenza virus activities .

Future Directions

The future directions for research on this compound would depend on its biological activities and potential applications. Quinoline derivatives are a promising class of compounds for drug discovery, and further studies could explore their potential uses .

properties

IUPAC Name

3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3S/c1-4-23(5-2)18-12-17-15(11-16(18)21)20(24)19(13-22(17)3)27(25,26)14-9-7-6-8-10-14/h6-13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTLQTKCSCVSMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(diethylamino)-6-fluoro-1-methyl-3-(phenylsulfonyl)quinolin-4(1H)-one

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